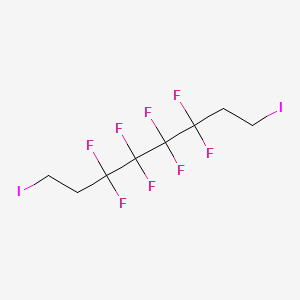
Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate
Descripción general
Descripción
Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate is a quinoline derivative . It has a molecular weight of 285.22 . The IUPAC name for this compound is ethyl 4-hydroxy-6-(trifluoromethyl)-3-quinolinecarboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H10F3NO3/c1-2-20-12(19)9-6-17-10-4-3-7(13(14,15)16)5-8(10)11(9)18/h3-6H,2H2,1H3,(H,17,18) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a white to yellow powder or crystals . It has a storage temperature of room temperature .Aplicaciones Científicas De Investigación
Agrochemical and Pharmaceutical Industries
- Application Summary: Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate and its derivatives are used in the agrochemical and pharmaceutical industries. The major use of these derivatives is in the protection of crops from pests .
- Methods of Application: The specific methods of application are not detailed in the source, but it’s likely that these compounds are used in the formulation of pesticides and pharmaceuticals .
- Results or Outcomes: More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names. Several derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval .
Anticancer Agent
- Application Summary: Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate exhibits a moderate cytotoxic activity against the MCF-7 mammary gland cancer cell line and HePG2 hepatocellular carcinoma cell line, and a weak activity against the HCT-116 human colorectal carcinoma cell line .
- Methods of Application: The compound was tested in vitro on various cancer cell lines .
- Results or Outcomes: The compound showed moderate cytotoxic activity against some cancer cell lines, suggesting potential as an anticancer agent .
TRPV1 Antagonist
- Application Summary: Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate can be prepared as a TRPV1 antagonist for therapy .
- Methods of Application: The specific methods of application are not detailed in the source, but it’s likely that this compound is used in the formulation of pharmaceuticals .
- Results or Outcomes: The outcomes of this application are not detailed in the source .
Antimicrobial Agent
- Application Summary: Ethyl 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate can be used as a potent antimicrobial agent .
- Methods of Application: The specific methods of application are not detailed in the source, but it’s likely that this compound is used in the formulation of antimicrobial pharmaceuticals .
- Results or Outcomes: The outcomes of this application are not detailed in the source .
Preparation of Novel Rare Earth Complexes
- Application Summary: Ethyl 4-hydroxy-7-trifluoromethyl-3-quinolinecarboxylate may be used in the preparation of novel rare earth (Eu 3+, Tb 3+, Gd 3+, Sm 3+ and Dy 3+) complexes .
- Methods of Application: The specific methods of application are not detailed in the source, but it’s likely that this compound is used in the synthesis of these complexes .
- Results or Outcomes: The outcomes of this application are not detailed in the source .
Heterocyclic Building Block
- Application Summary: Ethyl 4-hydroxy-7-trifluoromethyl-3-quinolinecarboxylate, a heterocyclic building block, is a quinoline derivative. These derivatives have antiseptic, antipyretic and antiperiodic action and possess various pharmacological applications .
- Methods of Application: The specific methods of application are not detailed in the source, but it’s likely that this compound is used in the synthesis of various pharmaceuticals .
- Results or Outcomes: The outcomes of this application are not detailed in the source .
Antimicrobial Agent
- Application Summary: Ethyl 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate can be used as a potent antimicrobial agent .
- Methods of Application: The specific methods of application are not detailed in the source, but it’s likely that this compound is used in the formulation of antimicrobial pharmaceuticals .
- Results or Outcomes: The outcomes of this application are not detailed in the source .
Preparation of Novel Rare Earth Complexes
- Application Summary: Ethyl 4-hydroxy-7-trifluoromethyl-3-quinolinecarboxylate may be used in the preparation of novel rare earth (Eu 3+, Tb 3+, Gd 3+, Sm 3+ and Dy 3+) complexes .
- Methods of Application: The specific methods of application are not detailed in the source, but it’s likely that this compound is used in the synthesis of these complexes .
- Results or Outcomes: The outcomes of this application are not detailed in the source .
Heterocyclic Building Block
- Application Summary: Ethyl 4-hydroxy-7-trifluoromethyl-3-quinolinecarboxylate, a heterocyclic building block, is a quinoline derivative. These derivatives have antiseptic, antipyretic and antiperiodic action and possess various pharmacological applications .
- Methods of Application: The specific methods of application are not detailed in the source, but it’s likely that this compound is used in the synthesis of various pharmaceuticals .
- Results or Outcomes: The outcomes of this application are not detailed in the source .
Safety And Hazards
Propiedades
IUPAC Name |
ethyl 4-oxo-6-(trifluoromethyl)-1H-quinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO3/c1-2-20-12(19)9-6-17-10-4-3-7(13(14,15)16)5-8(10)11(9)18/h3-6H,2H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPGPSFWOMJQSDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371907 | |
| Record name | Ethyl 4-oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate | |
CAS RN |
71083-01-7, 26893-12-9 | |
| Record name | Ethyl 1,4-dihydro-4-oxo-6-(trifluoromethyl)-3-quinolinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71083-01-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B1301729.png)









